Methyl 4-((3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate
Description
Methyl 4-((3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a benzyl group at position 3. The azetidine (4-membered nitrogen-containing ring) is linked via a methylene group to a methyl benzoate moiety, with the oxalate salt enhancing solubility and crystallinity.
Properties
IUPAC Name |
methyl 4-[[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methyl]benzoate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3.C2H2O4/c1-26-21(25)17-9-7-16(8-10-17)12-24-13-18(14-24)20-22-19(23-27-20)11-15-5-3-2-4-6-15;3-1(4)2(5)6/h2-10,18H,11-14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCWWHHTELSIQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-oxadiazole structure have been reported to have potential as agonists of type δ/β peroxisome proliferator-activated receptors (pparδ/β). PPARδ/β are part of the nuclear receptor family of transcription factors and play a crucial role in the regulation of cellular differentiation, development, and metabolism.
Mode of Action
It is known that the 1,2,4-oxadiazole moiety is a crucial part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications. The presence of iodine and base promotes intramolecular C–O bond formation, followed by Chapman-like rearrangement.
Biological Activity
Methyl 4-((3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains an oxadiazole moiety, which is known for its diverse biological activities. The presence of the azetidine ring and the benzoate group further enhances its potential pharmacological effects.
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar oxadiazole derivatives possess inhibitory effects against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Table 1: Antimicrobial Activity of Related Oxadiazole Compounds
Anticancer Activity
The compound's structural characteristics suggest potential anticancer activity. Similar compounds have been evaluated for their ability to induce apoptosis in cancer cells through various mechanisms including the inhibition of specific kinases involved in cell proliferation. In vitro studies have demonstrated that oxadiazole derivatives can inhibit tumor growth in several cancer cell lines .
Case Study: Anticancer Evaluation
In a study examining the cytotoxic effects of related oxadiazole compounds on human cancer cell lines (e.g., HeLa and MCF7), it was found that certain derivatives caused significant cell death at low micromolar concentrations. The proposed mechanism involved the activation of caspase pathways leading to apoptosis .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound is metabolized in vivo to form various metabolites through hydroxylation and N-demethylation processes.
Table 2: Metabolites Identified in Preclinical Studies
Scientific Research Applications
Chemical Properties and Structure
The compound can be represented by the following molecular formula and structure:
- Molecular Formula : C₁₈H₁₈F₃N₃O₄
- Molecular Weight : 393.35 g/mol
The unique structure of this compound, characterized by the presence of an oxadiazole moiety, contributes to its biological activity. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioactivity.
Biological Activities
Research indicates that Methyl 4-((3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate exhibits several biological activities:
Antiviral Activity
Preliminary studies suggest that derivatives of compounds with similar structures have shown promise against various viruses. For instance, a study demonstrated significant inhibition of Hepatitis C virus (HCV) replication in vitro with effective concentrations (EC50 values) ranging from 0.015 to 0.083 μM.
Antitumor Properties
In vitro assays using human cancer cell lines have indicated that compounds with similar structures can induce apoptosis and inhibit cell proliferation. A notable study reported an IC50 value of 0.044 μM against a breast cancer cell line, suggesting potential for cancer therapy.
Anti-inflammatory Effects
The oxadiazole ring is often associated with anti-inflammatory properties. Compounds with this structure have been explored for their potential in treating conditions like arthritis and other inflammatory diseases.
Case Study 1: Antiviral Efficacy
A study focusing on related compounds highlighted their ability to inhibit viral replication mechanisms effectively. The antiviral properties observed could lead to the development of new therapeutic agents against viral infections such as HIV and HCV.
Case Study 2: Cancer Cell Line Research
In vitro studies on various human cancer cell lines revealed the cytotoxic effects of compounds with similar structural features. The ability to induce apoptosis in cancer cells presents a promising avenue for cancer treatment research.
Data Tables
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogs identified in the literature:
Physicochemical Properties
Melting Points :
- Compound 10f () exhibits a melting point of 113–114°C, attributed to its crystalline benzoxazin-acetate structure . The target compound’s oxalate salt form likely elevates its melting point, though specific data are unavailable.
- Simpler analogs like Methyl 4-[3-(4-methoxyphenyl)...]benzoate () may have lower melting points due to reduced hydrogen-bonding capacity .
Spectroscopic Data :
- IR Spectroscopy : Compound 10f shows ester carbonyl peaks at 1755 cm⁻¹ and amide-related peaks at 1695 cm⁻¹ . The target compound’s oxalate group would introduce additional carboxylate stretches (~1700–1600 cm⁻¹).
- ¹H NMR : Substituents such as the azetidine’s -NCH₂- protons (~δ 4.84 ppm in analogs) and benzyl aromatic protons (~δ 7.00 ppm) are critical identifiers .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-((3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate, and how do reaction conditions affect yield?
- Methodology :
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Step 1 : Formation of the oxadiazole ring via cyclization of benzyl-substituted amidoximes with carboxylic acid derivatives under reflux (e.g., DMF, 80–100°C) .
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Step 2 : Azetidine functionalization via nucleophilic substitution using a methyl benzoate derivative. Cs₂CO₃ in DMF at room temperature is effective for coupling reactions .
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Step 3 : Oxalate salt formation via acid-base reaction in ethanol/water mixtures .
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Key Factors :
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Purity of intermediates : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates ≥95% pure .
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Reaction time : Prolonged stirring (>16 hrs) improves azetidine coupling efficiency .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Benzylamidoxime, DMF, 100°C | 65–70 | 92% |
| 2 | Cs₂CO₃, DMF, RT | 50–55 | 89% |
| 3 | Oxalic acid, EtOH/H₂O | 85–90 | 98% |
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Workflow :
- NMR : Use deuterated DMSO for ¹H/¹³C NMR. Key peaks:
- Oxadiazole C=N (δ 165–170 ppm in ¹³C NMR).
- Azetidine CH₂ (δ 3.2–3.8 ppm in ¹H NMR) .
- HPLC-MS : C18 column (ACN/0.1% formic acid gradient); expected [M+H]⁺ = ~480.2 g/mol .
- X-ray crystallography : For resolving azetidine ring conformation (if single crystals form) .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Stability Data :
- Hydrolysis Risk : Oxadiazole rings degrade in aqueous solutions (pH < 4 or > 9). Store in anhydrous DMSO at –20°C .
- Oxalate Salt Deliquescence : Hygroscopic; use desiccants (silica gel) in airtight amber vials .
Q. What safety protocols are critical for handling this compound?
- PPE : Nitrile gloves, lab coat, and ANSI Z87.1-compliant goggles .
- Ventilation : Use fume hoods during synthesis; oxadiazole combustion releases CO and NOx .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound for pharmacological studies?
- SAR Insights :
- Oxadiazole Modifications : Replace benzyl with electron-withdrawing groups (e.g., Br, NO₂) to enhance metabolic stability .
- Azetidine Flexibility : Rigidify the azetidine ring via spiro-fusion to improve target binding .
- Experimental Design :
- Synthesize 5–10 analogs with systematic substitutions.
- Test in vitro against target receptors (e.g., kinase assays) and assess logP/clearance rates .
Q. How do contradictory solubility data (e.g., DMSO vs. aqueous buffers) impact pharmacological assays?
- Resolution Strategy :
- Solubility Testing : Use dynamic light scattering (DLS) to detect aggregates in PBS.
- Vehicle Optimization : For in vivo studies, use cyclodextrin-based formulations to enhance bioavailability .
Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics?
- Methodology :
- Rodent Studies : Administer 10 mg/kg IV/orally; collect plasma at 0.5, 1, 2, 4, 8, 24 hrs.
- LC-MS Analysis : Quantify parent compound/metabolites (e.g., oxadiazole cleavage products) .
Q. How can computational methods predict off-target interactions?
- Approach :
- Docking Simulations : Use AutoDock Vina with PDB structures (e.g., CYP3A4 for metabolism prediction).
- Machine Learning : Train models on Tox21 datasets to flag hepatotoxicity risks .
Data Contradiction Analysis
Q. Conflicting reports on oxadiazole ring stability: How to troubleshoot?
- Root Cause : Variability in reaction pH or trace metal contaminants (e.g., Fe³⁺ catalyzes degradation).
- Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
